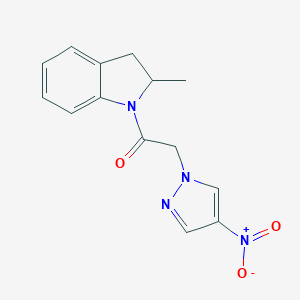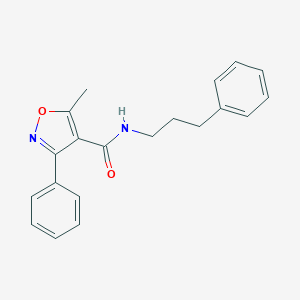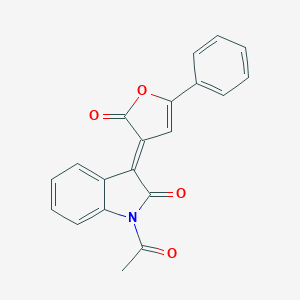![molecular formula C12H12N2O3S B214191 Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the thiophene carboxylate family and is known for its ability to modulate certain biological pathways.
Wirkmechanismus
The mechanism of action of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is involved in regulating cell growth and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has the potential to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its potential as a cancer therapy. Its ability to inhibit the PI3K/Akt/mTOR pathway makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory effects make it potentially useful in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. It is a relatively new compound, and as such, it may be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One area of research could be the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy. Additionally, research could focus on the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate involves several steps. The starting material is 3-methyl-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl cyanoacetate and cyclopropylamine to form the desired product. The reaction is typically carried out in anhydrous conditions and requires careful monitoring of temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to modulate certain biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This makes it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
methyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-6-8(5-13)11(14-10(15)7-3-4-7)18-9(6)12(16)17-2/h7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
OTYNNOVQRLQJCY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)
![N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B214116.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)
![11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214118.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214120.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B214122.png)
![5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B214124.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214127.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B214128.png)
